2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-23-18-9-7-17(8-10-18)20-19(22)14-21-12-11-15-5-3-4-6-16(15)13-21/h3-10H,2,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRVOWVPEOMNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acylation: The isoquinoline derivative is then acylated using an appropriate acylating agent such as acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the acetamide nitrogen, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The isoquinoline core can bind to active sites of enzymes, inhibiting their activity, while the ethoxyphenyl group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory, analgesic, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-phenylacetamide
- 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)acetamide
- 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and improve its ability to cross biological membranes. This structural feature can lead to better pharmacokinetic properties and increased efficacy in biological systems compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
